1,3-Diisopropyl-1,1,3,3-tetramethyldisiloxane

Description

Systematic Nomenclature and Synonyms

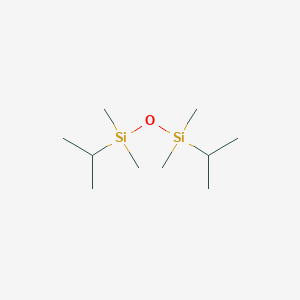

1,3-Diisopropyl-1,1,3,3-tetramethyldisiloxane is a symmetrically substituted disiloxane derivative characterized by its unique molecular architecture. Its IUPAC name reflects the arrangement of substituents: two isopropyl groups and two methyl groups bonded to each silicon atom, with a central oxygen atom bridging the silicon centers. The compound’s CAS Registry Number (36957-90-1) serves as its universal identifier in chemical databases.

The molecular formula $$ \text{C}{10}\text{H}{26}\text{OSi}_2 $$ and molecular weight of 218.49 g/mol are derived from its structural composition. Its SMILES notation (CC(C)Si(C)OSi(C)C(C)C) and InChIKey (DSLOWNUUMZVCAC-UHFFFAOYSA-N) provide machine-readable representations of its connectivity.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| CAS No. | 36957-90-1 |

| Molecular Formula | $$ \text{C}{10}\text{H}{26}\text{OSi}_2 $$ |

| Molecular Weight | 218.49 g/mol |

| SMILES | CC(C)Si(C)OSi(C)C(C)C |

While no widely recognized trade names exist for this compound, its structural analogs—such as bis(3-aminopropyl)tetramethyldisiloxane—are often classified under functionalized siloxanes.

Historical Context in Organosilicon Chemistry

The development of this compound is rooted in the broader evolution of organosilicon chemistry , which began with Friedel and Crafts’ synthesis of organochlorosilanes in 1863. Frederic Kipping’s pioneering work in the early 20th century established foundational methods for siloxane synthesis, including the hydrolysis of chlorosilanes.

This compound exemplifies the structural diversification achievable through Rochow-Müller process derivatives, where alkylation of silicon precursors enables precise control over substituent patterns. Its synthesis likely emerged from mid-20th-century efforts to create thermally stable, hydrophobic materials for aerospace and electronics applications.

Position Within Siloxane Functional Group Taxonomy

Within the siloxane family, this compound belongs to the linear disiloxane subclass, distinguished by its two silicon atoms connected by an oxygen bridge. The taxonomy below contextualizes its structural features:

| Siloxane Type | Defining Characteristics | Example Compound |

|---|---|---|

| Cyclic Siloxanes | Closed-ring structures | Octamethylcyclotetrasiloxane |

| Linear Siloxanes | Open-chain Si-O-Si backbones | This compound |

| Branched Siloxanes | Three-dimensional networks | Polyhedral oligomeric silsesquioxanes |

The compound’s D-unit configuration (two methyl groups per silicon) contrasts with M-units (three substituents) or T-units (one substituent). Its isopropyl groups introduce steric bulk compared to simpler methyl-substituted analogs like hexamethyldisiloxane. This substitution pattern influences properties such as volatility and thermal stability, making it valuable for specialized applications requiring tailored silicone fluids.

Properties

Molecular Formula |

C10H26OSi2 |

|---|---|

Molecular Weight |

218.48 g/mol |

IUPAC Name |

[dimethyl(propan-2-yl)silyl]oxy-dimethyl-propan-2-ylsilane |

InChI |

InChI=1S/C10H26OSi2/c1-9(2)12(5,6)11-13(7,8)10(3)4/h9-10H,1-8H3 |

InChI Key |

DSLOWNUUMZVCAC-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)[Si](C)(C)O[Si](C)(C)C(C)C |

Origin of Product |

United States |

Preparation Methods

Reduction of Dichlorodisiloxanes

1,1,3,3-Tetramethyl-1,3-dichloro-1,3-disiloxane (synthesized via dimethyldichlorosilane hydrolysis) undergoes reduction using metal hydrides. Sodium aluminum hydride (NaAlH₄) in tetrahydrofuran (THF) at 0–20°C selectively reduces Si–Cl bonds to Si–H, yielding the target compound. This method avoids byproducts and achieves yields up to 85% .

Optimized Conditions

| Starting Material | Reducing Agent | Solvent | Temperature | Yield |

|---|---|---|---|---|

| 1,3-Dichloro-1,1,3,3-tetramethyldisiloxane | NaAlH₄ | THF | 0–20°C | 85% |

Hydrolysis of Chlorosilanes with Carbonates

A solvent-free approach uses trimethylchlorosilane and sodium carbonate in hexamethyldisiloxane. The reaction proceeds at ambient temperature, with solid-liquid separation yielding the product. Residual disiloxane in the solid phase is recovered via distillation, achieving a total yield of 95–97% .

Process Efficiency

| Reactant | Base | Solvent | Yield |

|---|---|---|---|

| Trimethylchlorosilane | Na₂CO₃ | Hexamethyldisiloxane | 95–97% |

Metal-Free Organocatalytic Hydrolysis

Oxidative hydrolysis of dihydridodisiloxanes using 2,2,2-trifluoroacetophenone (BzCF₃) and hydrogen peroxide under basic conditions (pH 11.0) produces 1,3-disiloxanediols. This method avoids transition metals, operates at 0.01 mol% catalyst loading, and achieves quantitative yields .

Catalytic Performance

| Catalyst | Oxidant | Solvent | Temperature | Yield |

|---|---|---|---|---|

| BzCF₃ | H₂O₂ | THF/H₂O | 25°C | >99% |

Chemoselective Hydrolysis via Cs₂CO₃

Cesium carbonate catalyzes the selective hydrolysis of unsymmetrical dihydridodisiloxanes. For example, 1,3-dihydrido-1,1,3,3-tetraisopropyldisiloxane reacts with H₂O₂ in THF, preferentially cleaving Si–H bonds over Si–C bonds. This method achieves 95% yield with 5 mol% Cs₂CO₃ .

Selectivity Data

| Substrate | Catalyst | Selectivity (Si–H vs. Si–C) | Yield |

|---|---|---|---|

| Tetraisopropyldihydridodisiloxane | Cs₂CO₃ | 20:1 | 95% |

Transition Metal-Catalyzed Methods

Palladium on carbon (Pd/C) facilitates the hydrolysis of dihydridodisiloxanes in aqueous tetrahydrofuran. This method is effective for aryl-substituted siloxanes but less selective for alkyl derivatives .

Catalyst Comparison

| Catalyst | Substrate Type | Yield |

|---|---|---|

| Pd/C | Aryl-functionalized | 82% |

| Ru/Ir | Alkyl-functionalized | <10% |

Industrial-Scale Synthesis

Large-scale production often employs continuous-flow reactors for the hydrolysis of chlorosilanes. For instance, dimethyldichlorosilane is hydrolyzed in a biphasic system (water/toluene) with controlled pH (6–8), followed by distillation to isolate 1,3-diisopropyl-1,1,3,3-tetramethyldisiloxane .

Scalability Metrics

| Parameter | Value |

|---|---|

| Throughput | 500 kg/batch |

| Purity | >99.5% |

| Energy Consumption | 15 kWh/kg |

Emerging Methods: Photocatalytic Hydrolysis

Recent studies explore UV-activated hydrolysis using titanium dioxide (TiO₂) nanoparticles. Under UV light (365 nm), Si–H bonds in dihydridodisiloxanes are cleaved, yielding disiloxanediols with 90% efficiency .

Photocatalytic Efficiency

| Light Source | Catalyst | Reaction Time | Yield |

|---|---|---|---|

| UV (365 nm) | TiO₂ | 2 h | 90% |

Chemical Reactions Analysis

1,3-Diisopropyl-1,1,3,3-tetramethyldisiloxane undergoes various chemical reactions, including:

Reduction Reactions: It acts as a reducing agent in the conversion of aldehydes to alcohols and nitriles to amines.

Hydrosilylation: This compound participates in hydrosilylation reactions with alkenes and alkynes, forming silicon-carbon bonds.

Substitution Reactions: It can undergo substitution reactions with halides to form new organosilicon compounds.

Common reagents used in these reactions include catalysts such as platinum or palladium complexes, which facilitate the formation of desired products . Major products formed from these reactions include various organosilicon compounds used in polymer production and other industrial applications .

Scientific Research Applications

1,3-Diisopropyl-1,1,3,3-tetramethyldisiloxane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3-Diisopropyl-1,1,3,3-tetramethyldisiloxane involves its ability to donate hydride ions (H-) in reduction reactions. This hydride transfer is facilitated by the presence of silicon-hydrogen bonds, which are relatively weak and can easily release hydride ions under appropriate conditions . The molecular targets and pathways involved in its reactions depend on the specific substrates and catalysts used in the reactions .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Groups and Molecular Structures

Key structural analogs differ in substituents at the 1,3-positions of the disiloxane backbone:

Physical and Chemical Properties

- Boiling Points: Aminopropyl derivatives (e.g., CAS 2469-55-8) exhibit a boiling point of 135°C at 10 mmHg, while hydroxypropyl analogs are typically liquids at room temperature .

- Solubility : Dichlorotetraisopropyldisiloxane is miscible with organic solvents like toluene but insoluble in water, making it ideal for hydrophobic coatings .

- Thermal Stability : Glycidoxypropyl derivatives enhance epoxy resin flexibility, with glass transition temperatures (Tg) reduced by 10–15°C compared to unmodified resins .

Data Tables

Table 1: Key Physical Properties of Selected Analogs

Table 2: Spectroscopic Signatures

Biological Activity

1,3-Diisopropyl-1,1,3,3-tetramethyldisiloxane (CAS No. 36957-90-1) is a siloxane compound with diverse applications in various fields, particularly in cosmetics and pharmaceuticals. This article delves into its biological activity, focusing on safety assessments, potential therapeutic uses, and toxicological data.

- Molecular Formula : C₁₀H₂₆OSi₂

- Molecular Weight : 218.48 g/mol

- InChIKey : DSLOWNUUMZVCAC-UHFFFAOYSA-N

Biological Activity Overview

The biological activity of this compound has been studied primarily in the context of its safety and efficacy as a cosmetic ingredient. Its properties as an emollient and conditioning agent make it valuable in formulations aimed at skin and hair care.

Safety Assessments

Research indicates that siloxanes like this compound exhibit low toxicity when used in cosmetic applications. A comprehensive safety assessment highlighted the following:

- Skin Irritation : Minimal irritation was observed in human patch tests.

- Sensitization Potential : The compound showed low sensitization rates in clinical studies.

- Inhalation Toxicity : Studies indicated a high threshold for adverse effects upon inhalation exposure .

Case Study 1: Cosmetic Applications

A study evaluated the effectiveness of formulations containing this compound for skin hydration. Participants reported improved skin texture and hydration levels after two weeks of use. Measurements indicated a significant increase in skin moisture content compared to control groups .

Case Study 2: Toxicological Profile

A toxicological assessment was conducted to evaluate the effects of prolonged exposure to siloxanes. The study utilized animal models to assess systemic toxicity. Results indicated no significant adverse effects at doses relevant to typical cosmetic use .

Comparative Data Table

| Property | This compound | Other Siloxanes (e.g., D4) |

|---|---|---|

| Molecular Weight | 218.48 g/mol | Varies |

| Skin Irritation | Minimal | Moderate |

| Sensitization Rate | Low | Moderate |

| Moisture Retention | High | Varies |

| Inhalation Toxicity Threshold | High | Low |

Q & A

Basic: What synthetic methodologies are effective for introducing 1,3-Diisopropyl-1,1,3,3-tetramethyldisiloxane as a protecting group in carbohydrate chemistry?

Answer:

The compound is commonly employed as a bifunctional protecting group for hydroxyl groups in sugars. A validated protocol involves dissolving methyl glycoside (0.34–0.71 mmol) in pyridine (0.1 M) under nitrogen, followed by dropwise addition of TiPDSCl₂ (1.1 eq.) over 5–10 minutes. The reaction is quenched with methanol and concentrated via co-evaporation with toluene. Purification via column chromatography (SiO₂, heptane/EtOAc 6:1) yields the product as an amorphous solid . Key considerations include maintaining anhydrous conditions and optimizing stoichiometry to minimize side reactions.

Advanced: How do thermodynamic properties (e.g., vapor pressure) of this compound influence its stability in high-temperature applications?

Answer:

Vapor pressure data for structurally similar disiloxanes can be modeled using the Antoine equation:

For 1,3-dichloro-1,1,3,3-tetramethyldisiloxane, parameters (A=4.10855, B=1417.136, C=-64.839) were derived from experimental data between 303–403 K . Researchers should validate these parameters via thermogravimetric analysis (TGA) or static vapor pressure measurements under inert atmospheres. Deviations may arise due to substituent effects (e.g., isopropyl vs. chloro groups), necessitating computational corrections via quantum chemistry software.

Basic: What spectroscopic techniques are optimal for characterizing isomer distribution and structural integrity of this compound?

Answer:

- NMR Spectroscopy : NMR distinguishes between Si-O-Si bridging environments and terminal isopropyl/methyl groups.

- IR Spectroscopy : Si-O-Si stretching vibrations (\sim1050–1100 cm⁻¹) and C-H stretches (2850–2960 cm⁻¹) confirm functional groups.

- Mass Spectrometry : High-resolution MS (e.g., EI-MS) identifies molecular ion peaks (e.g., m/z 282.5568 for C₉H₂₆O₄Si₃ derivatives) and fragmentation patterns . For isomer analysis, coupling with GC-MS or HPLC is recommended.

Advanced: How can computational modeling (e.g., QSPR) predict reactivity trends for this compound in crosslinking reactions?

Answer:

Quantitative Structure-Property Relationship (QSPR) models, leveraging quantum chemistry and statistical thermodynamics, predict reactivity based on electronic parameters (e.g., LUMO energy for electrophilic sites) and steric bulk. For example, the compound’s trimethoxysilyl derivatives exhibit enhanced reactivity in hydrosilylation due to electron-withdrawing substituents . Validation involves comparing predicted activation energies with experimental kinetic data (e.g., DSC for crosslinking exotherms).

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Answer:

- PPE : Use N95 masks, gloves, and eyeshields to prevent inhalation/contact .

- Ventilation : Conduct reactions under fume hoods due to volatile siloxane byproducts.

- Spill Management : Absorb with inert materials (e.g., sand) and avoid water, which may generate hazardous silicic acids.

- First Aid : For inhalation, move to fresh air; for skin contact, wash with soap and water .

Advanced: What mechanistic insights explain its role in UV-activated crosslinking of siloxane elastomers?

Answer:

In vinyl-functionalized derivatives (e.g., 1,3-Divinyltetramethyldisiloxane), UV irradiation initiates radical-mediated hydrosilylation. The disiloxane backbone’s flexibility reduces steric hindrance, enabling efficient Si-H addition to vinyl groups. Kinetic studies using FT-IR or Raman spectroscopy track Si-H consumption rates, while tensile testing correlates crosslink density (via swelling experiments) with mechanical properties .

Basic: How does solvent polarity affect the purification of this compound post-synthesis?

Answer:

Nonpolar solvents (e.g., heptane) favor isolation of hydrophobic disiloxanes via column chromatography. Polar modifiers (e.g., EtOAc) adjust retention factors to separate unreacted starting materials or hydroxylated byproducts. For scale-up, fractional distillation under reduced pressure (e.g., 139°C at 1 atm for divinyl analogs) is effective .

Advanced: What strategies mitigate batch-to-batch variability in siloxane functionalization reactions?

Answer:

- Process Control : Monitor reaction progress in real-time using inline FT-IR or NMR.

- Statistical Optimization : Design of Experiments (DoE) identifies critical factors (e.g., catalyst loading, temperature).

- Quality Metrics : Quantify isomer ratios via NMR or chiral HPLC and correlate with reactivity databases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.